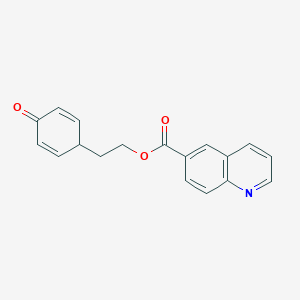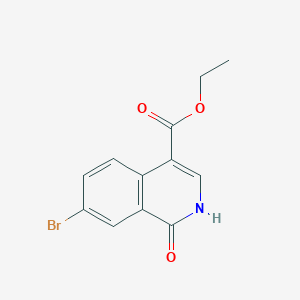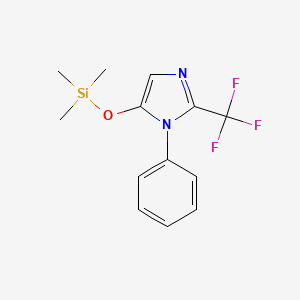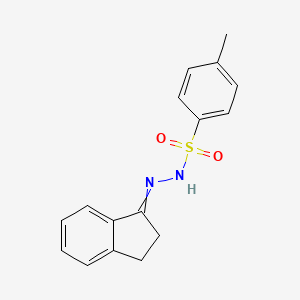
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-carboxilato de quinolina de 2-(4-oxociclohexa-2,5-dien-1-il)etilo es un compuesto químico con la fórmula molecular C18H15NO3 y un peso molecular de 293,32 g/mol Este compuesto es conocido por su estructura única, que combina una parte de quinolina con un grupo ciclohexa-2,5-dien-1-ona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-carboxilato de quinolina de 2-(4-oxociclohexa-2,5-dien-1-il)etilo generalmente implica la reacción del ácido quinolina-6-carboxílico con bromuro de 2-(4-oxociclohexa-2,5-dien-1-il)etilo en condiciones básicas. La reacción se lleva a cabo en presencia de una base como el carbonato de potasio en un solvente aprótico como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del compuesto. Los enfoques de química verde, como las reacciones sin solventes y el uso de catalizadores reciclables, también se están explorando para hacer que el proceso de producción sea más sostenible .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-carboxilato de quinolina de 2-(4-oxociclohexa-2,5-dien-1-il)etilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados del ácido quinolina-6-carboxílico.
Reducción: Las reacciones de reducción pueden convertir el grupo ciclohexa-2,5-dien-1-ona en un derivado de ciclohexano.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en la parte de quinolina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción suelen implicar el uso de solventes como etanol, metanol o diclorometano, y temperaturas que van desde la temperatura ambiente hasta el reflujo .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina, derivados de ciclohexano y compuestos de quinolina sustituidos .
Aplicaciones Científicas De Investigación
El 6-carboxilato de quinolina de 2-(4-oxociclohexa-2,5-dien-1-il)etilo tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del 6-carboxilato de quinolina de 2-(4-oxociclohexa-2,5-dien-1-il)etilo implica su interacción con objetivos moleculares y vías específicos. La parte de quinolina puede intercalarse con el ADN, inhibiendo la replicación de las células cancerosas. Además, el compuesto puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4,5,5-Trimetoxí-6-oxociclohexa-1,3-dien-1-il)acenaftilen-1(2H)-ona
- 2-Hidroxí-N-[2-(2Z)-2-(6-oxociclohexa-2,4-dien-1-ilideno)imidazolidin-1-il)etil]benzamida
- Ácido 3-metil-3-(2,4,5-trimetil-3,6-dioxociclohexa-1,4-dien-1-il)butírico
Singularidad
Lo que distingue al 6-carboxilato de quinolina de 2-(4-oxociclohexa-2,5-dien-1-il)etilo de los compuestos similares es su combinación única de una parte de quinolina con un grupo ciclohexa-2,5-dien-1-ona. Esta característica estructural imparte una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C18H15NO3 |
|---|---|
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
2-(4-oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate |
InChI |
InChI=1S/C18H15NO3/c20-16-6-3-13(4-7-16)9-11-22-18(21)15-5-8-17-14(12-15)2-1-10-19-17/h1-8,10,12-13H,9,11H2 |
Clave InChI |
SWLOETGFMVXTRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(=O)OCCC3C=CC(=O)C=C3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)


![Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11836245.png)
![N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11836254.png)
![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)





